molecular formula C25H27NO2 B1139327 (E)-4-Hydroxy-N-desmethyl Tamoxifen CAS No. 114828-90-9

(E)-4-Hydroxy-N-desmethyl Tamoxifen

Cat. No.: B1139327
CAS No.: 114828-90-9
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-OCOZRVBESA-N
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Description

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as (E)-4-hydroxy-N-desmethyltamoxifen, is a potent metabolite of tamoxifen, a widely used drug for the treatment of estrogen receptor-positive breast cancer. Endoxifen is formed in the liver through the cytochrome P450-mediated oxidation of N-desmethyl-tamoxifen. It has been identified as a key player in the therapeutic efficacy of tamoxifen due to its strong antiestrogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through several methods, including the oxidation of N-desmethyl-tamoxifen using cytochrome P450 enzymes. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of CYP2D6 enzymes to catalyze the oxidation reaction .

Industrial Production Methods: In industrial settings, endoxifen is often produced using advanced biotechnological methods. These methods include the use of recombinant enzymes and optimized reaction conditions to maximize yield and purity. The production process may also involve the use of liposomes, complexes, vesicles, emulsions, micelles, and mixed micelles to enhance the stability and bioavailability of endoxifen .

Chemical Reactions Analysis

Types of Reactions: Endoxifen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.

Common Reagents and Conditions: The oxidation of N-desmethyl-tamoxifen to endoxifen typically involves the use of cytochrome P450 enzymes, particularly CYP2D6. Other reagents and conditions may include specific solvents, temperature control, and pH adjustments to optimize the reaction .

Major Products Formed: The primary product formed from the oxidation of N-desmethyl-tamoxifen is endoxifen. Other minor metabolites may also be produced, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Endoxifen has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, endoxifen is used as a model compound to study the metabolism and biotransformation of tamoxifen. It is also used in the development of new synthetic methods and reaction conditions for the production of antiestrogenic compounds .

Biology: In biological research, endoxifen is used to study the molecular mechanisms of estrogen receptor modulation. It is also used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and gene expression .

Medicine: Endoxifen is primarily used in medical research for the treatment of estrogen receptor-positive breast cancer. It has shown promising results in clinical trials for its ability to inhibit tumor growth and reduce the risk of cancer recurrence. Additionally, endoxifen is being investigated for its potential use in the treatment of other hormone-related disorders .

Industry: In the pharmaceutical industry, endoxifen is used in the development of new drugs and formulations for the treatment of breast cancer. It is also used in the production of diagnostic tools and assays for the detection of estrogen receptor activity .

Mechanism of Action

Endoxifen exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the degradation of ERα and inhibition of estrogen-induced gene transcription. This results in the suppression of estrogen-dependent cell proliferation and tumor growth .

Molecular Targets and Pathways: Endoxifen targets several molecular pathways involved in cell cycle regulation, apoptosis, and gene expression. It has been shown to induce cell cycle arrest and promote apoptosis in breast cancer cells. Additionally, endoxifen modulates the expression of various genes involved in estrogen signaling and tumor progression .

Comparison with Similar Compounds

  • 4-Hydroxy-tamoxifen (4HT)
  • N-Desmethyl-tamoxifen (NDT)
  • ICI-182,780 (Fulvestrant)

Uniqueness of Endoxifen: Endoxifen’s unique mechanism of action, involving the degradation of ERα and inhibition of estrogen-induced gene transcription, sets it apart from other tamoxifen metabolites. Its higher potency and effectiveness in reducing tumor growth make it a valuable compound in the treatment of estrogen receptor-positive breast cancer .

Properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150869
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110025-28-0, 114828-90-9
Record name 4-Hydroxy-N-desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endoxifen, (E)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182
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Record name Endoxifen, (E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110025-28-0
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Record name ENDOXIFEN, (E)-
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